8-(3,4-Dichlorophenyl)-8-oxooctanoic acid
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the use of isocyanates, which can react with amines to form urea derivatives .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the formation of carbon–carbon bonds in these types of compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Scientific Research Applications
Enzyme Inhibition
- Kynurenine Pathway Inhibition: A study by Giordani et al. (1998) revealed that derivatives of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid act as inhibitors of Kynurenine 3-hydroxylase (KYN 3-OHase), a key enzyme in the kynurenine pathway of tryptophan degradation. This inhibition can counteract neuronal excitotoxic damage.
Spectroscopic and Structural Investigations
- Molecular Docking and Vibrational Studies: A study conducted by Vanasundari et al. (2018) focused on the vibrational, structural, electronic, and optical properties of certain derivatives of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid. They found these compounds to be promising candidates for nonlinear optical materials.
Biological Activity and Synthesis of Heterocyclic Compounds
- Antimicrobial and Antifungal Activities: Research by Sayed et al. (2003) revealed that some derivatives of 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid exhibited antimicrobial and antifungal activities. They also explored its use in synthesizing new heterocyclic compounds with expected biological activity.
Medical Imaging
- Liver Metabolism Imaging: A study by Lee et al. (2004) synthesized 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid for evaluating medium chain fatty acid metabolism in the liver, indicating its potential use in medical imaging.
Chemical Degradation
- Degradation of Pesticides: A study conducted by Sun and Pignatello (1993) identified the transient products formed during the mineralization of 2,4-Dichlorophenoxyacetic acid, an herbicide, in advanced oxidation processes for wastewater treatment.
properties
IUPAC Name |
8-(3,4-dichlorophenyl)-8-oxooctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c15-11-8-7-10(9-12(11)16)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXPANKSDKWSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645378 | |
Record name | 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-Dichlorophenyl)-8-oxooctanoic acid | |
CAS RN |
898767-13-0 | |
Record name | 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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